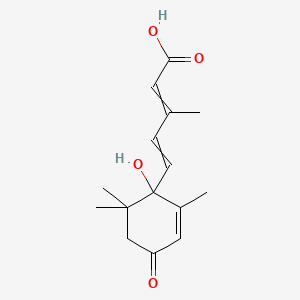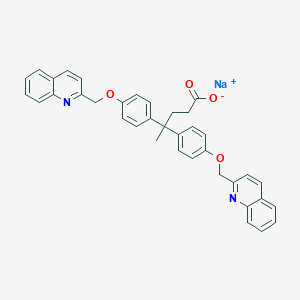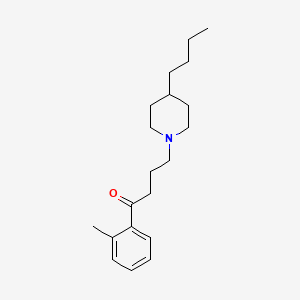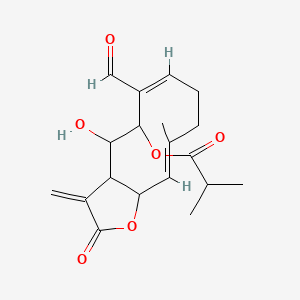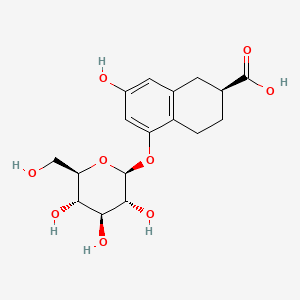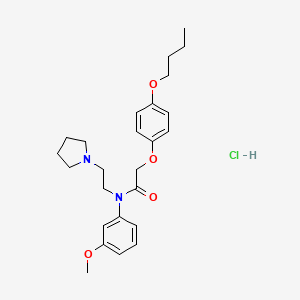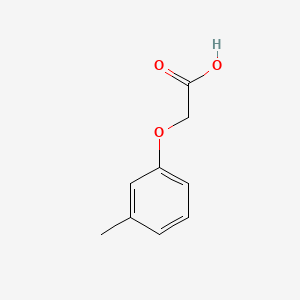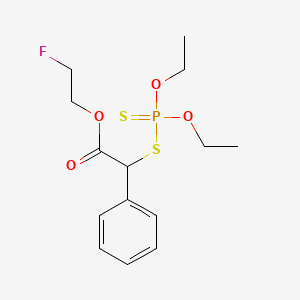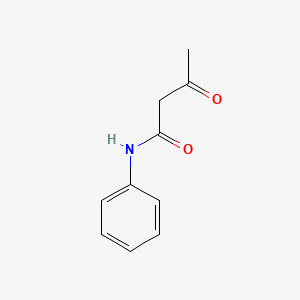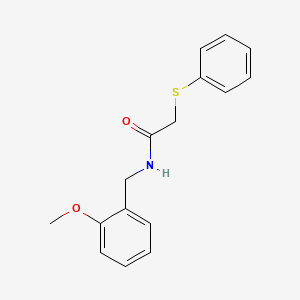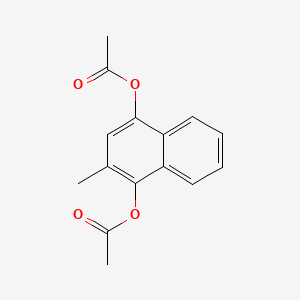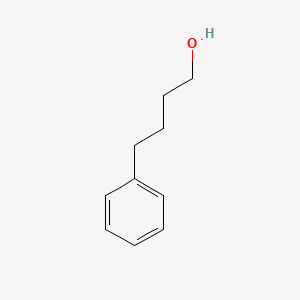
4-フェニル-1-ブタノール
概要
説明
4-Phenyl-1-butanol is an organic compound with the linear formula C6H5(CH2)4OH . It is used as a building block in organic synthesis . It is also used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation .
Synthesis Analysis
A novel synthesis process for 4-Phenyl-1-butanol involves using tetrahydrofuran as a raw material. It reacts rapidly and moderately with acyl chloride under the catalysis of zinc chloride to obtain high-yield high-purity 4-chlorobutanol ester . Without separation, 4-chlorobutanol ester and benzene undergo Friedel-Crafts alkylation under the catalysis of aluminum trichloride to obtain 4-phenyl-butanol ester . The 4-phenyl-butanol ester then undergoes hydrolysis under an alkaline condition to produce 4-phenyl-1-butanol .Molecular Structure Analysis
The molecular formula of 4-Phenyl-1-butanol is C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Chemical Reactions Analysis
4-Phenyl-1-butanol is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .Physical and Chemical Properties Analysis
4-Phenyl-1-butanol is a liquid at 20°C . It has a refractive index of 1.521 (lit.) . Its boiling point is 140-142 °C/14 mmHg (lit.) and it has a density of 0.984 g/mL at 20 °C (lit.) .科学的研究の応用
製薬研究
4-フェニル-1-ブタノールは、特に複雑な医薬品製剤の合成において、製薬研究で使用されます。 例えば、パクリタキセルを組み込んだミセル状ナノ粒子製剤であるNK105の開発に使用されています 。この化合物は、様々な薬理活性分子の生成における重要な中間体として機能します。
農薬
農業分野では、4-フェニル-1-ブタノールは、殺虫剤や除草剤として潜在的な用途を持つ化合物を合成するための中間体として作用します 。その汎用性と反応性により、新規農薬の開発における役割は重要です。
染料産業
この化合物は、染料産業において中間体として用途が見られます。 特定の芳香族構造をその着色特性に必要とする複雑な染料や顔料の合成に関与しています .
香料
4-フェニル-1-ブタノールは、その香りの特性のために香料に使用されます。 様々な香水のフローラルで穏やかなハーブの香りに貢献し、全体的な香りのプロファイルを向上させます .
有機化合物の合成
合成中間体として、4-フェニル-1-ブタノールは、広範囲の有機化合物の調製に関与しています。 特に、AT2受容体機能に関連する疾患の治療に関連する置換ピロリジン-2-カルボン酸の合成において重要です .
化学研究
化学研究において、4-フェニル-1-ブタノールは、酸化反応と環化反応の研究に使用されます。 2-フェニルテトラヒドロフランを生成するために酸化され、テトラリンを生成するために環化することができます。これらは、様々な化学研究において興味深い化合物です .
Safety and Hazards
4-Phenyl-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
作用機序
C10H14OC_{10}H_{14}OC10H14O
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.Target of Action
It is known to cause irritation to the skin and eyes, and it can also affect the respiratory system .
Mode of Action
It is known to undergo oxidation by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It also undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .
Biochemical Pathways
The compound’s oxidation and cyclization reactions suggest that it may be involved in the formation of cyclic compounds and could potentially influence pathways related to these processes .
Pharmacokinetics
Its physical properties such as boiling point (140-142 °c/14 mmhg), density (0984 g/mL at 20 °C), and refractive index (n20/D 1521) have been documented .
Result of Action
Its ability to undergo oxidation and cyclization suggests that it may play a role in the formation of cyclic compounds .
Action Environment
It is known that the compound is a combustible liquid and should be stored at ambient temperatures .
生化学分析
Cellular Effects
The effects of 4-Phenyl-1-butanol on cellular processes are not fully understood. It is hypothesized that it may influence cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell-type specific and dependent on the concentration of 4-Phenyl-1-butanol .
Temporal Effects in Laboratory Settings
Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
Studies investigating threshold effects, toxicity, or adverse effects at high doses are limited .
特性
IUPAC Name |
4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLXQFDGRCELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062994 | |
| Record name | Benzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-41-6, 55053-52-6 | |
| Record name | Benzenebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

